molecular formula C29H24O2 B14075688 10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

Cat. No.: B14075688
M. Wt: 404.5 g/mol
InChI Key: OIUQJKIPFMAVJU-UHFFFAOYSA-N
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Description

10,20-Dimethoxyhexacyclo[...]dodecaene is a highly complex polycyclic aromatic compound characterized by a hexacyclic framework with fused rings and two methoxy (-OCH₃) substituents at positions 10 and 20. The compound’s rigid, three-dimensional structure arises from its fused cyclohexane and cycloheptane rings, which confer significant steric constraints and electronic effects. Methoxy groups at positions 10 and 20 likely modulate solubility and reactivity, as seen in analogous polycyclic systems .

Properties

Molecular Formula

C29H24O2

Molecular Weight

404.5 g/mol

IUPAC Name

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

InChI

InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-6,8-13,16-17H,7,14-15H2,1-2H3

InChI Key

OIUQJKIPFMAVJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C3=C1CC4=CCC=C4CC5=C3C6=CC=CC=C6C=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity places it within a family of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic analogs. Below is a comparative analysis with key analogs from the literature:

Methoxy-Substituted Polycyclic Compounds

  • 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19)

    • Structure : Pentacyclic framework with methoxy and hydroxyl groups.
    • Key Differences : Lacks the hexacyclic backbone of the target compound but shares methoxy substituents.
    • Properties : Exhibits higher polarity due to hydroxyl groups, influencing solubility in polar solvents. Synthetic routes involve multi-step oxidations and esterifications, suggesting similar challenges for the target compound.
  • 3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]hexaene Structure: Hexacyclic system with four methoxy groups and nitrogen heteroatoms. Properties: Crystallographic data (R factor = 0.056) indicate a tightly packed lattice, suggesting similar steric hindrance in the target compound .

Halogenated and Heterocyclic Analogs

  • 25,26,27,28,29-Pentaazahexacyclo[...]tridecaene (Chlorinated Derivative) Structure: Hexacyclic system with five nitrogen atoms and dichlorophenyl groups. Key Differences: Nitrogen-rich framework enhances electronic delocalization, whereas the target compound’s methoxy groups act as electron donors. Properties: Chlorine substituents increase molecular weight (avg. ~1200 Da) and hydrophobicity compared to the methoxy-substituted target compound .

Bridged Cycloalkanes

  • 25,26-Bis(propan-2-ylidene)heptacyclo[...]decaene Structure: Heptacyclic system with isopropylidene bridges. Key Differences: Additional rings and non-oxygen bridges reduce ring strain but limit functionalization sites. Properties: Single-crystal X-ray data (mean C–C bond length = 0.002 Å) highlight geometric rigidity, a feature likely shared by the target compound .

Data Table: Comparative Analysis of Structural Analogs

Compound Molecular Framework Substituents Molecular Weight (Da) Key Properties Reference
Target Compound Hexacyclo[17.8.0...] 10,20-Dimethoxy ~450 (estimated) High steric hindrance, moderate polarity
Compound 19 Pentacyclo[...] 25,27-Dimethoxy, hydroxyl ~600 Polar, UV-active [7]
3,6,14,17-Tetramethoxy[...]hexaene Hexacyclo[...] 4 Methoxy, 4 N atoms ~800 Crystalline, basic [10]
Chlorinated Derivative Hexacyclo[...] 5 N atoms, 4 Cl groups ~1200 Hydrophobic, high thermal stability [13]

Research Findings and Implications

  • Synthetic Challenges : Analogous compounds (e.g., ) require multi-step syntheses involving protection/deprotection of functional groups, suggesting similar complexity for the target compound.
  • Applications : Polycyclic frameworks with methoxy groups are explored in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., DNA intercalators) .

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